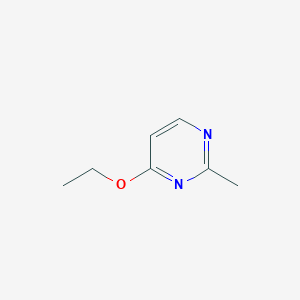

4-Ethoxy-2-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-10-7-4-5-8-6(2)9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMPKZPQPXECBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 4 Ethoxy 2 Methylpyrimidine Derivatives

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The presence and nature of substituents can either activate or deactivate the ring towards such reactions and direct the position of attack.

Displacement of Activating Groups (e.g., Halogens, Thioethers)

Halogens and thioether groups are effective activating groups for nucleophilic aromatic substitution (SNAr) on the pyrimidine ring due to their ability to act as good leaving groups. The reactivity of these groups allows for the introduction of a wide variety of nucleophiles.

A more reactive halogen can displace a less reactive one from an aqueous solution of its halide. savemyexams.comsavemyexams.com This reactivity trend (F > Cl > Br > I) is a hallmark of SNAr reactions where the addition of the nucleophile is the rate-determining step. nih.gov For instance, the treatment of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature leads to the regioselective mono-displacement of a chlorine atom to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield. mdpi.comresearchgate.net This selectivity is attributed to the milder reaction conditions. mdpi.com The remaining chlorine atom can then be displaced by other nucleophiles, offering a route to multifunctionalized pyrimidines. mdpi.com

Similarly, the chlorine atoms in 4,6-dichloro-2-methylpyrimidine (B42779) can be displaced by various nucleophiles. For example, reaction with amines or thiols leads to the formation of substituted pyrimidines. The presence of a nitro group, as in 4,6-dichloro-2-methyl-5-nitropyrimidine, further activates the ring towards nucleophilic substitution, allowing for sequential displacement of the chlorine atoms by nucleophiles like amines, thiols, or alkoxides.

The thioether group, such as a methylthio (-SCH₃) group, can also be displaced. For instance, S-methyl derivatives of pyrimidine-thiones show high reactivity towards nucleophiles. oup.com Refluxing a 2-(methylthio)pyrimidine (B2922345) derivative with hydrazine (B178648) hydrate (B1144303) can result in the elimination of methanethiol (B179389) and the formation of a condensed pyrazolo[3,4-d]pyrimidine system. oup.com

Table 1: Examples of Nucleophilic Displacement of Activating Groups

| Starting Material | Reagent | Product | Reference |

| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | mdpi.comresearchgate.net |

| 4,6-dichloro-2-methylpyrimidine | Amines/Thiols | Substituted pyrimidines | |

| 4,6-dichloro-2-methyl-5-nitropyrimidine | Amines/Thiols/Alkoxides | Substituted pyrimidines | |

| 2-(methylthio)pyrimidine derivative | Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine | oup.com |

Reactivity of the Ethoxy Moiety

The ethoxy group at the 4-position of the pyrimidine ring is generally less reactive as a leaving group compared to halogens. However, under certain conditions, it can be displaced by strong nucleophiles. For instance, studies on 4-ethoxypyrimidines have shown that the ethoxy group can be replaced by an imino group through a degenerate ring transformation mechanism, specifically an SN(ANRORC) mechanism. wur.nl

Furthermore, the presence of an ethoxy group can influence the reactivity of other positions on the pyrimidine ring. For example, in the reaction of 1,3-diethyl-1,4(3,4)-dihydro-6-ethoxy-4-oxopyrimidinium tetrafluoroborate (B81430) with liquid ammonia (B1221849), a degenerate ring transformation leading to 6-(ethylamino)pyrimidine derivatives is observed. researchgate.net This transformation is initiated by the attack of ammonia at the C(2)-position. researchgate.net

Ring Transformations and Rearrangement Processes

Under specific reaction conditions, the pyrimidine ring in 4-ethoxy-2-methylpyrimidine derivatives can undergo significant structural changes, leading to the formation of different heterocyclic systems or rearranged pyrimidines.

1,3-Dipolar Cycloaddition Reactions of Pyrimidine N-Oxides

The formation of a pyrimidine N-oxide enhances the electrophilic character of the pyrimidine ring, making it more susceptible to both nucleophilic attack and cycloaddition reactions. wur.nl 1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings. wikipedia.orgorganic-chemistry.org In this reaction, a 1,3-dipole reacts with a dipolarophile in a concerted pericyclic manner. organic-chemistry.orgscribd.com

For pyrimidine N-oxides, the N-oxide functionality can act as a 1,3-dipole. For instance, 4-alkoxy-6-methylpyrimidine 1-oxides have been shown to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a dipolarophile, to yield methyl 2-pyrimidineacetates. researchgate.net However, the outcome of the reaction can be influenced by the substituent at the 4-position. While 4-methoxy- and 4-ethoxy-6-methylpyrimidine (B1589908) 1-oxides undergo a reaction leading to acetate (B1210297) derivatives, the corresponding 4-piperidino derivative reacts with DMAD to form a betaine (B1666868) derivative. researchgate.net

The reaction of pyrimidine 1-oxides with cyanamide (B42294) can lead to 2-ureidopyrimidines via nucleophilic substitution of a hydrogen atom. researchgate.net This contrasts with the reaction with trichloroacetonitrile, which results in 2-trichloroacetylaminopyrimidines through a 1,3-dipolar cycloaddition, albeit under more drastic conditions and in lower yields. researchgate.net

Degenerate Ring Interconversions

Degenerate ring transformations are processes in which one nitrogen atom in the pyrimidine ring is exchanged for a nitrogen atom from the nucleophile, resulting in the same heterocyclic ring system. wur.nl These transformations often proceed through an SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure.

An example of this is the reaction of 4-ethoxypyrimidine (B1625699) with ammonia, which can lead to the formation of a 4-iminopyrimidine derivative. wur.nl This conversion is believed to occur via the SN(ANRORC) mechanism. wur.nl Similarly, N-alkylpyrimidinium salts, which can be formed by the ethylation of 4-ethoxypyrimidines, can undergo degenerate ring transformations. wur.nlresearchgate.net For example, the reaction of 4,6-diethoxy-1-ethyl-2-methylpyrimidinium tetrafluoroborate with liquid ammonia can lead to the N-de-ethylated product alongside products of degenerate ring transformation. wur.nl

These ring interconversions are sensitive to the reaction conditions and the nature of the nucleophile. Drastic conditions are often required when using weak nucleophiles, while strongly nucleophilic reagents like the amide ion can facilitate these transformations under milder conditions. wur.nl

Table 2: Examples of Ring Transformations and Rearrangements

| Starting Material | Reagent | Transformation Type | Product Type | Reference |

| 4-Alkoxy-6-methylpyrimidine 1-oxide | Dimethyl acetylenedicarboxylate | 1,3-Dipolar Cycloaddition | Methyl 2-pyrimidineacetate | researchgate.net |

| Pyrimidine 1-oxide | Cyanamide | Nucleophilic Substitution | 2-Ureidopyrimidine | researchgate.net |

| 4-Ethoxypyrimidine | Ammonia | Degenerate Ring Interconversion | 4-Iminopyrimidine derivative | wur.nl |

| 4,6-Diethoxy-1-ethyl-2-methylpyrimidinium salt | Liquid ammonia | Degenerate Ring Interconversion | N-de-ethylated product | wur.nl |

Functional Group Interconversions on the Methyl and Other Side Chains

The substituents on the pyrimidine ring, such as the methyl group at the C-2 position, can also undergo various chemical transformations. These functional group interconversions are crucial for the synthesis of more complex pyrimidine derivatives.

Enzymatic and synthetic methods are known for modifying groups on the pyrimidine ring. umich.edu For instance, the methyl group can potentially be a site for further functionalization. While specific examples for the direct functionalization of the 2-methyl group on this compound are not extensively detailed in the provided context, general principles of heterocyclic chemistry suggest that this methyl group could undergo reactions such as oxidation or condensation under appropriate conditions. For example, the methyl group on some pyrimidine derivatives can be oxidized under strong oxidative conditions.

Furthermore, the synthesis of pyrimidine derivatives often involves the initial construction of a pyrimidine core with functional groups that are later modified. For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized by the cyclization of acetamidine (B91507) hydrochloride with diethyl malonate. patsnap.comepa.govresearchgate.net The hydroxyl groups can then be converted to chloro groups using a chlorinating agent like phosphorus oxychloride. researchgate.net These chloro groups can subsequently be displaced, as discussed in section 3.1.1, to introduce ethoxy and other functionalities. This multi-step approach, involving the interconversion of functional groups, is a common strategy in the synthesis of specifically substituted pyrimidines.

Oxidation Reactions (e.g., to sulfones)

The transformation of sulfur-containing substituents on the pyrimidine ring is a key strategy for modifying the electronic properties and biological activity of the molecule. A common transformation is the oxidation of a thioether group to a sulfone. While direct oxidation studies on this compound bearing a thioether are not extensively detailed in the reviewed literature, the oxidation of related heterocyclic sulfides to sulfones is a well-established process. jchemrev.comorganic-chemistry.org This transformation is typically achieved using strong oxidizing agents.

Commonly employed reagents for the oxidation of sulfides to sulfones include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org The reaction proceeds through an intermediate sulfoxide (B87167), which can be further oxidized to the sulfone under appropriate conditions. The choice of oxidant and reaction conditions is crucial to control the selectivity between the sulfoxide and the sulfone. mdpi.com

For instance, the synthesis of various sulfones is often accomplished through the oxidation of the corresponding sulfides. jchemrev.com In a broader context, the formation of aminosulfone intermediates, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, highlights the importance of the sulfone moiety in complex organic molecules. google.com The synthesis of heteroaromatic methyl sulfones can also be achieved by the oxidation of a thiomethyl group. nih.gov

A general representation of the oxidation of a hypothetical thioether derivative of this compound is shown below:

Scheme 1: Hypothetical oxidation of a 2-(methylthio)-4-ethoxypyrimidine derivative to the corresponding sulfone.

The resulting sulfone group is a strong electron-withdrawing group, which can significantly influence the reactivity of the pyrimidine ring, making it more susceptible to nucleophilic attack. This functionality is also a key structural motif in various biologically active compounds. nih.gov

Reduction Reactions (e.g., with LiAlH₄)

The reduction of functional groups on the this compound scaffold provides a pathway to novel derivatives with different electronic and steric properties. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including esters and amides. libretexts.orgnumberanalytics.commasterorganicchemistry.com

Research has demonstrated the reduction of ethyl 2-ethoxy-pyrimidine-5-carboxylate using LiAlH₄. researchgate.net In this reaction, the ester group at the 5-position of the pyrimidine ring is reduced. Interestingly, the primary product isolated is the 1,6-dihydropyrimidine derivative, indicating that the pyrimidine ring itself is also susceptible to reduction under these conditions. researchgate.net

The reaction proceeds as follows:

Scheme 2: Reduction of ethyl 2-ethoxy-pyrimidine-5-carboxylate with LiAlH₄.

The reduction of the ester initially forms an aldehyde intermediate, which is immediately further reduced to the primary alcohol. masterorganicchemistry.com The concurrent reduction of the pyrimidine ring to a dihydropyrimidine (B8664642) suggests that the aromaticity of the pyrimidine system is overcome by the strong reducing power of LiAlH₄. researchgate.net This transformation highlights the powerful and sometimes non-selective nature of this reagent.

Table 1: Reduction of Ethyl 2-ethoxy-pyrimidine-5-carboxylate with LiAlH₄ researchgate.net

| Starting Material | Reagent | Product |

| Ethyl 2-ethoxy-pyrimidine-5-carboxylate | LiAlH₄ | Ethyl 2-ethoxy-1,6-dihydropyrimidine-5-carboxylate |

This reactivity provides a route to partially saturated pyrimidine derivatives, which can serve as precursors for further synthetic modifications.

Catalytic Coupling Reactions for Diversification (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and the diversification of heterocyclic scaffolds. nobelprize.orgnih.govlibretexts.org These reactions typically involve the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.org

For the diversification of this compound, a halogenated derivative, such as 5-bromo-4-ethoxy-2-methylpyrimidine, would be a suitable substrate for Suzuki-Miyaura coupling. While specific examples for this exact substrate are not prevalent in the searched literature, the coupling of other halo-pyrimidines is well-documented, providing a strong basis for its feasibility. rsc.orgmdpi.com

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.org

Scheme 3: Hypothetical Suzuki-Miyaura coupling of 5-bromo-4-ethoxy-2-methylpyrimidine with an arylboronic acid.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. mdpi.com For instance, the coupling of 2,4-dichloropyrimidines with various boronic acids has been successfully achieved using catalysts like Pd(PPh₃)₄ in solvents such as 1,4-dioxane. mdpi.com

Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction libretexts.orgrsc.org

| Component | Example | Role |

| Electrophile | 5-Bromo-4-ethoxy-2-methylpyrimidine | Source of the pyrimidine scaffold |

| Nucleophile | Phenylboronic acid | Source of the new carbon substituent |

| Catalyst | Pd(PPh₃)₄, Pd/C | Facilitates the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃ | Activates the organoboron reagent |

| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and reagents |

This methodology allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups onto the pyrimidine ring, leading to a vast library of diversified compounds for further investigation. rsc.org

Comprehensive Spectroscopic and Structural Characterization of 4 Ethoxy 2 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

A hypothetical ¹H NMR spectrum of 4-ethoxy-2-methylpyrimidine would be expected to show distinct signals for the protons of the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group on the pyrimidine (B1678525) ring, and signals corresponding to the aromatic protons on the pyrimidine ring itself. The precise chemical shifts and coupling constants would be required for a definitive structural assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. This would include signals for the two carbons of the ethoxy group, the carbon of the methyl group, and the carbons of the pyrimidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the alkyl and aromatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the ethoxy group.

Raman Spectroscopy

Raman spectroscopy would provide complementary vibrational information. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. This would aid in a more complete vibrational assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of bonds, such as the loss of the ethoxy or methyl groups.

Despite the foundational importance of these spectroscopic techniques, specific, experimentally-derived data for this compound is not currently present in major spectral databases or readily found in published scientific literature. Further experimental work would be required to generate the data necessary for a complete spectroscopic and structural characterization as outlined.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is extensively used for the analysis of thermally labile and polar organic molecules by producing gas-phase ions from a liquid solution with minimal fragmentation. nih.govbohrium.com In this method, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase analyte ions. nih.gov For a compound like this compound, analysis in the positive ion mode would typically result in the formation of a protonated molecule, denoted as [M+H]⁺. nih.gov

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this process, the ion of interest (the precursor ion, e.g., the [M+H]⁺ ion of this compound) is mass-selected and then subjected to fragmentation. nih.gov A common method for fragmentation is Collision-Induced Dissociation (CID), where the precursor ion collides with neutral gas molecules (like nitrogen or argon), increasing its internal energy and causing it to break apart into smaller product ions. nih.govrsc.org The analysis of these fragmentation patterns provides valuable insights into the molecule's structure. rsc.orgrsc.org

For this compound (Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ), the ESI-MS spectrum in positive mode would be expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 139.1. The fragmentation of this precursor ion during MS/MS analysis would likely proceed through characteristic pathways for alkoxy-substituted heterocycles. A primary fragmentation route often involves the neutral loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ethoxy group via a retro-ene reaction or a related rearrangement. Another possible fragmentation could be the loss of the entire ethoxy radical, although this is less common in ESI.

Interactive Data Table: Predicted ESI-MS Fragmentation of this compound

The following table outlines the predicted major ions for this compound in a positive-ion ESI-MS/MS experiment.

| Ion Description | Proposed Formula of Ion | Calculated m/z | Fragmentation Pathway |

| Protonated Molecule | [C₇H₁₀N₂O + H]⁺ | 139.1 | Ionization of parent molecule |

| Fragment Ion 1 | [C₅H₆N₂O + H]⁺ | 111.1 | Loss of ethylene (C₂H₄) from the ethoxy group |

| Fragment Ion 2 | [C₆H₇N₂O]⁺ | 123.1 | Loss of a methyl radical (CH₃) |

| Fragment Ion 3 | [C₅H₅N₂]⁺ | 93.1 | Cleavage and loss of the ethoxy group and a methyl group |

X-ray Diffraction Analysis for Solid-State Structure

X-ray Diffraction (XRD) is a powerful analytical technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. usp.orgrms-foundation.ch When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays coherently. iitk.ac.in Constructive interference occurs at specific angles determined by the spacing of the crystal planes, as described by Bragg's Law. usp.org Analysis of the resulting diffraction pattern allows for the calculation of the unit cell dimensions, space group symmetry, and the precise coordinates of every atom in the molecule, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. rms-foundation.chiitk.ac.in

While X-ray diffraction is the gold standard for solid-state structural elucidation, specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature. However, to illustrate the type of structural insights gained from this method for this class of compounds, the crystallographic data for a related substituted pyrimidine, 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl]pyrimidine-2,4(1H,3H)dione, can be considered. iucr.org In the structure of this related molecule, the pyrimidine ring was found to be essentially planar. iucr.org The analysis also revealed details about the orientation of its various substituents relative to the pyrimidine core and identified specific intermolecular hydrogen bonds that dictate how the molecules pack together in the crystal lattice. iucr.org Such detailed structural information is crucial for understanding the physicochemical properties of the compound.

Interactive Data Table: Example Crystallographic Data for a Related Pyrimidine Derivative

The table below presents the crystallographic data for 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenylethoxy)methyl]pyrimidine-2,4(1H,3H)dione, illustrating the parameters typically determined by XRD analysis. iucr.orgNote: This data does not describe this compound.

| Parameter | Value |

| Chemical Formula | C₂₄H₂₈N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.34310 (1) |

| b (Å) | 8.47760 (1) |

| c (Å) | 15.9821 (2) |

| α (°) | 91.5660 (1) |

| β (°) | 91.7820 (1) |

| γ (°) | 109.8350 (1) |

| Volume (ų) | 1061.97 (1) |

| Z (molecules/unit cell) | 2 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. ijprajournal.com This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. bspublications.net The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of a chromophore). bspublications.net

The structure of this compound contains the pyrimidine ring, which is a π-deficient heteroaromatic system and acts as the primary chromophore. The nitrogen atoms in the ring possess non-bonding electrons (n-electrons), and the ring itself contains a system of π-electrons. Consequently, two main types of electronic transitions are expected: π→π* and n→π*. bspublications.netscispace.com

π→π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. usp.br They are typically high-energy transitions, resulting in strong absorption bands in the UV region. bspublications.net

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from a nitrogen atom) to a π* anti-bonding orbital. usp.br These are generally lower in energy than π→π* transitions and result in weaker absorption bands at longer wavelengths. bspublications.netusp.br

The presence of substituents like the methyl (-CH₃) and ethoxy (-OC₂H₅) groups, which act as auxochromes, can influence the energy of these transitions and thus shift the position of the absorption maxima (λmax). ias.ac.in Electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths). Studies on substituted pyrimidines have shown that such electronic transitions occur in the UV region, generally below 350 nm. ias.ac.inmdpi.com

Interactive Data Table: Expected Electronic Transitions for this compound

This table summarizes the principal electronic transitions anticipated for this compound based on its chemical structure and data from related compounds.

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π→π | π (bonding) → π (anti-bonding) | ~200-280 nm | High |

| n→π | n (non-bonding) → π (anti-bonding) | ~270-320 nm | Low to Medium |

Advanced Computational Chemistry and Molecular Modeling of 4 Ethoxy 2 Methylpyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with high accuracy. grafiati.comarxiv.org DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized geometry and electronic characteristics of 4-Ethoxy-2-methylpyrimidine. bohrium.comresearchgate.net

Geometry optimization is a fundamental computational step to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. ufba.br For a flexible molecule like this compound, which contains a rotatable ethoxy group, conformational analysis is performed to identify the most stable conformer(s). semanticscholar.org This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation.

A potential energy surface (PES) scan can be conducted by varying the dihedral angle of the C-C-O-C bond in the ethoxy group to locate the global minimum energy conformation. researchgate.net The optimized geometrical parameters, including bond lengths and bond angles, for the most stable conformer are then calculated. These theoretical values can be compared with experimental data from techniques like X-ray diffraction if available. bohrium.com For instance, studies on similar heterocyclic compounds have successfully used DFT to predict these parameters with excellent agreement to experimental findings. acs.org

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine (B1678525) Derivative (Example Data) This table illustrates the type of data obtained from geometry optimization, based on findings for related pyrimidine structures. Specific values for this compound would require a dedicated DFT study.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C1-N2 | 1.375 Å |

| C3-N2 | 1.390 Å | |

| C10-N11 | 1.330 Å | |

| Bond Angle | C1-N2-C3 | 118.5° |

| N11-C14-N13 | 120.1° | |

| Dihedral Angle | C10-N11-C14-N13 | 0.0° |

| C10-N11-C14-C15 | 180.0° | |

| Source: Adapted from methodology in similar pyrimidine derivative studies. irjweb.com |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comnist.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.gov A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO) and allow for the visualization of their electron density distributions, which indicates the likely sites for electrophilic and nucleophilic attack. irjweb.com

Table 2: Example Frontier Orbital Data for a Heterocyclic System This table shows representative data from a DFT analysis of a related compound. A specific study is needed for this compound's precise values.

| Parameter | Value (eV) |

| E_HOMO | -6.261 |

| E_LUMO | -0.884 |

| Energy Gap (ΔE) | 5.377 |

| Source: Data structure based on computational studies of pyrimidine derivatives. irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive potential, electron-deficient, indicating sites prone to nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. bohrium.com Positive potential (blue) would be expected around the hydrogen atoms. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data. bohrium.com By calculating the vibrational frequencies of the optimized molecular structure, theoretical FT-IR and FT-Raman spectra can be generated. researchgate.net These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis). grafiati.com This method predicts the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, often related to π→π* or n→π* transitions within the pyrimidine ring system. bohrium.com Good agreement between computed and experimental spectra validates the accuracy of the computational model. grafiati.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). bohrium.comchemmethod.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. rsc.org

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). chemmethod.com The ligand's geometry is optimized, and docking software (e.g., AutoDock, Glide) is used to place the ligand into the protein's active site in various conformations. researchgate.netdntb.gov.ua The software then calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol). rsc.org

A lower docking score generally indicates a more favorable binding interaction. chemmethod.com The analysis also reveals the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the active site. irjweb.comrsc.org While no specific docking studies for this compound were found, studies on similar pyrimidine derivatives show they can act as inhibitors for various enzymes, with docking analyses confirming their fit within the binding pocket. chemmethod.com

Table 3: Illustrative Molecular Docking Results for a Pyrimidine-based Inhibitor This table exemplifies the output of a molecular docking simulation. The target protein and results are hypothetical for this compound.

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| Dihydrofolate Reductase (e.g., 4HOE) | This compound | -7.5 | PHE 36 | π-π Stacking |

| ALA 115 | Hydrogen Bond | |||

| SER 61 | van der Waals | |||

| Source: Data format adapted from molecular docking studies on aminopyrimidines. chemmethod.com |

Analysis of Reaction Mechanisms and Transition States (e.g., Hydrogen Atom Transfer)

Computational chemistry is instrumental in elucidating complex reaction mechanisms. DFT can be used to map the entire energy profile of a proposed reaction pathway, including the reactants, products, intermediates, and, crucially, the transition states. mdpi.com A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

One relevant reaction mechanism is Hydrogen Atom Transfer (HAT), which involves the concerted movement of a proton and an electron. scripps.eduyale.edu This process is fundamental in many biochemical and synthetic reactions, including oxidative processes. mdpi.comnih.gov Computational studies can model the HAT process by locating the transition state structure for the hydrogen abstraction from a C-H bond. mdpi.com For this compound, one could investigate the HAT from the methyl or ethoxy groups. The calculated activation energy provides a quantitative measure of the reaction's feasibility. mdpi.com Such studies have been successfully applied to understand the regio-selective C-H cleavage in complex molecules containing similar structural motifs. mdpi.com

Preclinical Biological Activity Profiling of 4 Ethoxy 2 Methylpyrimidine and Analogs

Antimicrobial Efficacy Assessment

Pyrimidine (B1678525) derivatives, including structures related to 4-Ethoxy-2-methylpyrimidine, have been a significant area of interest in the development of new antibacterial agents. These compounds often exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Research into pyrimidine-based compounds has demonstrated their potential to inhibit bacterial growth. For instance, certain 5-adamantan-1-ylmethyl-pyrimidine-2,4-diamine derivatives have shown activity against Gram-positive bacteria such as E. faecalis, B. subtilis, and B. stearothermophilus, with zones of inhibition ranging from 21-25 mm. ptfarm.pl Similarly, other synthesized pyrimidine derivatives have displayed promising antibacterial activity, in some cases surpassing that of the standard drug Ampicillin. researchgate.net

The antibacterial efficacy of pyrimidine analogs is often attributed to their ability to act as selective inhibitors of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and certain amino acids. ptfarm.pl This targeted mechanism allows for specificity against bacterial enzymes over their mammalian counterparts. For example, certain 2,4-diamino-5-benzylpyrimidine analogs have shown high inhibitory action against Escherichia coli DHFR and possess broad-spectrum antibacterial activity. nih.gov

The potency of these compounds can be influenced by various structural modifications. Studies on novel carbapenem (B1253116) derivatives featuring a 2-alkoxymethyl substituent have revealed a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms, including Pseudomonas aeruginosa. nih.gov The introduction of different functional groups, such as an ethoxy group, has been noted to increase efficiency against specific strains like E. coli and B. subtilis. researchgate.net

The following table summarizes the antibacterial activity of representative pyrimidine derivatives against various bacterial strains.

| Compound/Analog | Bacterial Strain | Activity/Potency | Reference |

| 5-adamantan-1-ylmethyl-pyrimidine-2,4-diamine | E. faecalis, B. subtilis, B. stearothermophilus | Zone of inhibition: 21-25 mm | ptfarm.pl |

| 2,4-diamino-5-benzylpyrimidine analogs | Escherichia coli | High inhibition of DHFR, broad-spectrum activity | nih.gov |

| 2-alkoxymethyl-4-pyrrolidinylthio-1 beta-methyl carbapenems | Gram-positive and Gram-negative bacteria, P. aeruginosa | Broad-spectrum activity | nih.gov |

| 2-(2-(3-Ethoxy-4-hydroxybenzylidene)hydrazinyl)-4-(2-chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Various bacteria | Significant antibacterial activity, surpassed standard drug Ampicillin | researchgate.net |

| 2,4-diamino-5-[[1,2-dihydro-2,4-dimethyl-3-fluoro-2-(fluoromethyl)-8-methoxy-6(1H)quinolyl]methyl]pyrimidine | Gram-positive organisms | Outstanding in vitro activity | nih.gov |

Pyrimidine derivatives have demonstrated significant potential as antifungal agents, with research exploring their efficacy against a range of phytopathogenic and clinically relevant fungi. The mechanisms of action often involve the inhibition of essential fungal enzymes or disruption of cellular structures. nih.govchemmethod.com

Several studies have highlighted the broad-spectrum antifungal activity of newly synthesized pyrimidine compounds. For instance, certain derivatives have shown good activity against various phytopathogenic fungi, with some exhibiting greater potency than commercial fungicides. researchgate.net The antifungal activity of these compounds can be attributed to their ability to interfere with critical cellular processes. Molecular docking studies suggest that aminopyrimidine derivatives may act as inhibitors of fungal dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT), enzymes crucial for fungal cell proliferation and growth. chemmethod.com Specifically, the interaction with DHFR is a key target, as it is vital for the biosynthesis of purines and certain amino acids. chemmethod.com

Furthermore, some pyrimidine analogs have been shown to disrupt the fungal cell membrane and cell wall. For example, spent coffee ground extracts, which contain phenolic compounds, have demonstrated antifungal activity by reducing the ergosterol, chitin, and β-(1,3)-glucan content in C. parapsilosis. mdpi.com

The following table presents data on the antifungal activity of various pyrimidine derivatives.

| Compound/Analog | Fungal Strain(s) | Activity/Inhibition Mechanism | Reference(s) |

| Pyrimidine Derivatives | Phytopathogenic fungi | Good activity, some more potent than control fungicides | researchgate.net |

| Aminopyrimidine Derivatives | Candida albicans | Inhibition of dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT) | chemmethod.com |

| 4-(3,4-dichloroisothiazol-5-yl)-7-(2-((5-(5-pyrimidin-4-yl)amino)ethoxy)-8-methyl) coumarin (B35378) derivatives | Alternaria solani, Botrytis cinerea, Fusarium graminearum, etc. | Good fungicidal activity | researchgate.net |

| Spent Coffee Ground Extracts (containing phenolic compounds) | C. parapsilosis, Trichophyton mentagrophytes, Trichophyton rubrum | Reduction of ergosterol, chitin, and β-(1,3)-glucan content | mdpi.com |

Derivatives of pyrimidine have been identified as a promising class of compounds with a broad spectrum of antiviral activities, including against human immunodeficiency virus (HIV) and rubella virus. nih.govmdpi.com The antiviral action of these analogs often stems from their ability to inhibit viral replication enzymes or interfere with viral entry and propagation.

Several pyrimidine nucleoside analogs have shown potent activity against a range of RNA viruses. researchgate.net For example, 2'-C-methyl branched pyrimidine ribonucleoside analogues have been identified as potent inhibitors of RNA virus replication. researchgate.net In the context of rubella, a high-throughput screening identified the nucleoside analogs NM107 and AT-527 as having potent antiviral activity against the virus in human respiratory cells. nih.gov These compounds were originally developed for Hepatitis C virus (HCV) and have been shown to be safe in human trials. nih.gov

In the fight against HIV, pyrimidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Many synthesized compounds have exhibited significant antiviral activity against the HIV-1-IIIB strain, with some showing efficacy against resistant mutant strains as well. mdpi.com Furthermore, alkoxyalkyl esters of acyclic nucleoside phosphonates, while initially inactive against HIV, have demonstrated high activity with low nanomolar EC50 values after esterification, suggesting this strategy can broaden a compound's antiviral range. chimerix.com

The table below summarizes the antiviral potential of selected pyrimidine analogs.

| Compound/Analog | Virus | Activity/Mechanism | Reference(s) |

| NM107 | Rubella Virus | Potent antiviral activity, IC50 of 20 nM in A549 cells | nih.gov |

| AT-527 | Rubella Virus | Potent antiviral activity | nih.gov |

| 2'-C-Methyl Branched Pyrimidine Ribonucleosides | RNA Viruses (ssRNA+, dsRNA) | Potent inhibitors of RNA virus replication | researchgate.net |

| Pyrimidine NNRTI Derivatives | HIV-1-IIIB, RES056 (K103N/Y181C) | EC50 < 10 nM against HIV-1-IIIB | mdpi.com |

| HDP-(S)-HPMPA, ODE-(S)-HPMPA | HIV-1 | Highly active with low nanomolar EC50 values | chimerix.com |

| 1-substituted 4-alkylamino-6-methyl-2(1H)-pyrimidinones | Ranikhet disease virus (RDV) | Showed up to 100% inhibition | cas.cz |

Antineoplastic Activity Evaluations

Pyrimidine derivatives have been extensively evaluated for their antiproliferative activity against various cancer cell lines. In vitro screenings have revealed that many of these compounds exhibit significant cytotoxic effects, often comparable or superior to established anticancer drugs.

For instance, a series of phenylbipyridinylpyrazoles were screened against over 60 tumor cell lines, with some compounds showing a broad spectrum of activity. nih.gov Specifically, compounds 5c and 5h demonstrated mean growth inhibitions of 53% and 58%, respectively, while compound 5e showed high selectivity and potency by inhibiting 96% of the growth of the leukemia SR cell line at a 10 µM concentration. nih.gov

Similarly, studies on substituted pyrimidine and uracil-based derivatives have identified compounds with potent antiproliferative effects. nih.gov One 2,4,5-trisubstituted pyrimidine derivative was found to be highly active against HeLa cell lines with an IC50 value of 0.9 µM. nih.gov Another study on 2-(phenylamino)pyrimidine derivatives identified a compound with a promising IC50 value of 0.2 ± 0.01 μM against EGFR triple mutant cell lines. mdpi.com

The antiproliferative activity of these compounds is often concentration-dependent, as demonstrated by the cytotoxicity of Juniperus communis essential oil on HeLa and HCT 116 cells. mdpi.com The following table provides a summary of the in vitro antiproliferative activity of various pyrimidine analogs.

| Compound/Analog | Cell Line(s) | Antiproliferative Activity (IC50/Growth Inhibition) | Reference(s) |

| Phenylbipyridinylpyrazole 5e | Leukemia SR | 96% growth inhibition at 10 µM | nih.gov |

| 2,4,5-trisubstituted pyrimidine derivative | HeLa | IC50 = 0.9 µM | nih.gov |

| 2-(phenylamino)pyrimidine derivative 95 | EFGR-Dell9/T790M/C797S, EGFR-L858R/T790M/C797S | IC50 = 0.2 ± 0.01 μM | mdpi.com |

| Hydrazonylpyrimidine derivatives | MCF-7, MDA-MB-231 | IC50 values of 0.87–12.91 μM (MCF-7) and 1.75–9.46 μM (MDA-MB-231) | mdpi.com |

| 2,4-dimethoxypyrimidine derivatives | HeLa | Significant potency | nih.gov |

| Juniperus communis Essential Oil | HeLa, HCT 116 | Concentration-dependent reduction in cell viability | mdpi.com |

The anticancer activity of pyrimidine derivatives is attributed to a variety of molecular mechanisms, primarily involving interference with nucleic acid synthesis, inhibition of crucial enzymes, and induction of apoptosis.

A significant mechanism of action for many pyrimidine-based anticancer agents is the inhibition of pyrimidine nucleotide biosynthesis, effectively starving cancer cells of the building blocks required for DNA and RNA synthesis. nih.gov This anti-metabolite strategy is a cornerstone of cancer chemotherapy. nih.gov For example, some pyrimidine analogs function as inhibitors of thymidylate synthetase and uridine (B1682114) phosphorylase. cas.cz

Enzyme inhibition is another key mechanism. Pyrimidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes that can drive cancer progression. rsc.org Furthermore, some analogs act as potent and selective inhibitors of bacterial dihydrofolate reductase (DHFR), a mechanism that also has relevance in cancer therapy due to the role of folate metabolism in cell proliferation. ptfarm.pl The inhibition of topoisomerase II, an enzyme essential for DNA replication and repair, is another mechanism through which some pyrimidine analogs exert their anticancer effects. nih.gov

Induction of apoptosis, or programmed cell death, is a common endpoint for many anticancer therapies. Pyrimidine derivatives can trigger apoptosis through various signaling pathways. The intrinsic mitochondrial pathway is often implicated, characterized by the loss of mitochondrial membrane potential, release of cytochrome C, and activation of caspases. mdpi.comnih.gov This can be initiated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.com Some compounds have also been shown to inhibit cell survival pathways such as MAPK/ERK and PI3K/Akt, further promoting apoptosis. mdpi.com

The table below outlines some of the molecular mechanisms of anticancer action for pyrimidine derivatives.

| Mechanism | Description | Example Compound/Analog Class | Reference(s) |

| Inhibition of Nucleotide Biosynthesis | Acts as an anti-metabolite, masquerading as purines or pyrimidines to disrupt DNA and RNA synthesis. | Dichloroallyl lawsone, pyrimidine analogs | cas.cznih.gov |

| Enzyme Inhibition | Inhibits key enzymes involved in cancer cell proliferation and survival. | Pyrazolo[1,5-a]pyrimidine (B1248293) analogs (COX-2), Benzylpyrimidines (DHFR), Phenylbipyridinylpyrazoles (Topoisomerase II) | ptfarm.plnih.govrsc.org |

| Induction of Apoptosis | Triggers programmed cell death through intrinsic (mitochondrial) and extrinsic pathways. | Juniperus communis essential oil, Ra-V (ACP) | mdpi.comnih.gov |

| Inhibition of Cell Survival Pathways | Downregulates signaling pathways like MAPK/ERK and PI3K/Akt that promote cell survival. | Juniperus communis essential oil | mdpi.com |

| Interference with DNA/RNA | Intercalates into DNA, disrupting transcription and replication. | Actinomycin D | mdpi.com |

Immunomodulatory and Anti-inflammatory Investigations

The immunomodulatory and anti-inflammatory potential of pyrimidine derivatives, including structures related to this compound, has been a subject of significant research. These compounds are known to exert their effects by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines and chemokines. rsc.orgnih.gov The structural framework of pyrimidine is considered a "privileged scaffold" due to its wide range of biological activities. researchgate.net

Studies on various substituted pyrimidines have demonstrated their capacity to modulate immune responses. For instance, certain pyrimidine derivatives have been shown to significantly inhibit NO production in mouse peritoneal cells, with some analogs exhibiting IC₅₀ values as low as 2 µM, indicating potent anti-inflammatory potential. The anti-inflammatory activity of pyrimidine compounds is often attributed to their ability to interfere with signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for the expression of pro-inflammatory genes. rsc.org

In the context of specific pyrimidine-based compounds, N-(4-alkoxyphenyl)-N'-(2-alkylthio-6-methyl-4-pyrimidinyl)thiocarbamides have been synthesized and evaluated for their anti-inflammatory effects. lmaleidykla.lt Interestingly, the nature of the substituent at the 2-position of the pyrimidine ring was found to be critical. Compounds with a methylthio group at this position stimulated the inflammatory process, whereas those with a more lipophilic butylthio group exhibited anti-inflammatory activity. lmaleidykla.lt This highlights the nuanced structure-activity relationships governing the immunomodulatory effects of pyrimidine analogs.

Furthermore, research into pyrimido[1,2-b]pyridazin-2-one derivatives has revealed their potential as anti-inflammatory agents. nih.gov One such derivative, bearing a chlorine substituent, demonstrated the strongest inhibitory activity on NO production with an IC₅₀ of 29.94 ± 2.24 µM and was also found to down-regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov

While direct studies on the immunomodulatory and anti-inflammatory properties of this compound are not extensively detailed in the provided search results, the collective evidence for the pyrimidine class of compounds strongly suggests that it and its analogs are promising candidates for further investigation in this therapeutic area. The diverse biological activities of pyrimidine derivatives underscore their potential for the development of novel immunomodulatory and anti-inflammatory drugs. rsc.orgnih.gov

Other Pharmacological Activities

Antioxidant Mechanisms

Several pyrimidine derivatives have demonstrated notable antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net For example, a series of novel pyrazolo[1,5‐a]pyrimidine derivatives were synthesized and showed good to high antioxidant activities. One particular compound, Ethyl 5‐(2‐ethoxy‐2‐oxoethyl)‐7‐hydroxy‐2‐methylpyrazolo[1,5‐a]pyrimidine‐3‐carboxylate, exhibited the highest antioxidant activity with a half‐maximal inhibitory concentration (IC50) of 15.34 μM, which is comparable to the standard antioxidant ascorbic acid (IC50=13.53 μM). researchgate.net

The mechanism behind the antioxidant activity of pyrimidine analogs can be linked to the stability of the intermediate radicals formed. The presence of hydroxyl or amine groups can facilitate the donation of a hydrogen atom to a free radical. plos.org The structural features of the pyrimidine ring and its substituents, including steric and electronic effects, play a crucial role in enhancing their antioxidant capabilities. plos.org

Anticonvulsant Properties

Certain pyrimidine analogs have been investigated for their potential as anticonvulsant agents. researchgate.netnih.gov In a study involving newly synthesized pyrimidine compounds, several derivatives were evaluated using the maximal electroshock (MES) seizure model. researchgate.net Among the tested compounds, some were identified as potent anticonvulsants with no associated neurotoxicity as determined by the rotorod method. researchgate.net

While direct studies on this compound were not found, research on related pyridazinone derivatives offers some insight. For instance, a pharmacological study on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101) showed that it did not inhibit convulsions induced by maximal electroshock or pentylenetetrazol, but it did slightly inhibit strychnine-induced convulsions in mice. nih.gov This suggests that the anticonvulsant effects of such compounds may be specific to certain seizure models and mechanisms. Further research has focused on developing water-soluble analogs of known anticonvulsants, with some demonstrating broad-spectrum activity in various animal seizure models, including the MES test and the pentylenetetrazole-induced seizure model. nih.gov

Enzyme Inhibition and Receptor Modulation (e.g., HIV-1 reverse transcriptase)

Pyrimidine derivatives have been extensively studied as inhibitors of various enzymes, with a significant focus on HIV-1 reverse transcriptase (RT). researchgate.netresearchgate.netmdpi.com The pyrimidine nucleus serves as a versatile scaffold for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). iucr.org

One notable example is the development of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a nucleoside analog that, despite having a 3'-hydroxyl group, acts as a potent inhibitor of HIV-1 replication. nih.gov Its triphosphate form (EFdA-TP) is utilized by RT more efficiently than the natural substrate, dATP. The incorporated EFdA monophosphate (EFdA-MP) then acts as a "translocation-defective RT inhibitor" (TDRTI), effectively terminating DNA synthesis. nih.gov Molecular modeling suggests that the 4'-ethynyl group fits into a hydrophobic pocket of the enzyme. nih.gov

Structure-activity relationship studies on various pyrimidine analogs have shown that modifications to the pyrimidine ring can significantly impact their inhibitory potency against HIV-1 RT. researchgate.net For example, the replacement of a methyl group with a hydrogen atom at the C-5 position of some pyrimidine derivatives did not abolish their antiviral activity. researchgate.net

Beyond HIV-1 RT, other pyrimidine analogs have been found to be potent inhibitors of other enzymes. For example, 2-Chloro-4-ethoxy-6-methylpyrimidine has been reported to be a potent inhibitor of the enzyme acetylcholinesterase. cymitquimica.comcymitquimica.com

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For pyrimidine derivatives, SAR studies have provided valuable insights into how different substituents on the pyrimidine ring influence their pharmacological properties.

The nature and position of substituents on the pyrimidine ring can significantly impact the compound's affinity for its biological target. For instance, in the development of endothelin receptor antagonists, it was observed that while various substituents were tolerated at the 5-position of the pyrimidine ring, substituents at the 4 and/or 6-positions were detrimental to the compound's affinity. acs.org Similarly, for antitubercular pyrimidine carboxamides, replacement of an aryl ring with a saturated cyclohexyl ring led to a considerable loss of activity, highlighting the importance of an aromatic ring at that position. acs.org

The electronic properties of the substituents also play a key role. In a series of pyrazolo[1,5-a]pyrimidine derivatives, it was generally found that methyl or other hydrophilic groups were preferred for potent biological efficiency, whereas aryl groups tended to decrease solubility and, consequently, biological potency. nih.gov

Influence of Ethoxy and Methyl Substituents on Biological Potency

The presence and position of ethoxy and methyl groups on the pyrimidine scaffold can have a profound effect on the biological activity of the resulting compounds.

Ethoxy Group: The ethoxy group, being larger and more lipophilic than a methoxy (B1213986) group, can influence a compound's absorption, distribution, and interaction with its target. In the context of endothelin receptor antagonists, a 2-methoxy–ethoxy substituent led to a small loss in affinity for both ETA and ETB receptors compared to an unsubstituted analog. acs.org In another study on pyrimidine derivatives, the introduction of an ethoxy group at the C-5 position was part of the synthesis of potent antitumor and antiviral agents. beilstein-journals.org The presence of an ethoxy group can also affect the reactivity of the pyrimidine ring. For example, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) is a useful multifunctionalized pyrimidine scaffold. researchgate.netmdpi.com

Methyl Group: The methyl group, although small, can significantly impact biological activity through steric and electronic effects. In the development of endothelin receptor antagonists, a 5-methyl analogue was found to be less potent than the unsubstituted derivative on both ETA and ETB receptors. acs.org However, in other series of compounds, the presence of a methyl group has been shown to be beneficial. For example, in a series of pyrimidine derivatives with antibacterial activity, the compound with no substituents on the phenyl ring showed more potent activity, but the core structure contained a methyl group on the pyrimidine ring. nih.gov The position of the methyl group is also critical. For instance, in the study of pyrimidine inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase, swapping the C2-amino and C6-methyl groups resulted in a marked drop in enzymatic inhibition. nih.gov

The following table summarizes the influence of ethoxy and methyl substituents on the biological potency of various pyrimidine analogs based on the provided search results.

| Compound Class | Substituent(s) | Biological Activity | Reference |

| Endothelin Receptor Antagonists | 2-methoxy–ethoxy | Small loss in affinity for ETA and ETB receptors | acs.org |

| Endothelin Receptor Antagonists | 5-methyl | Less potent on both ETA and ETB receptors | acs.org |

| Pyrimidine Derivatives | 5-ethoxy | Part of potent antitumor and antiviral agents | beilstein-journals.org |

| Pyrimidine Inhibitors of T. brucei AdoMetDC | C6-methyl | Swapping with C2-amino group led to a drop in inhibition | nih.gov |

Design Strategies for Optimized Bioactivity

A central hypothesis in the design of some pyrimidine-based antagonists is the existence of a specific "pyrimidine binding pocket" within the target receptor. researchgate.net This concept suggests that the pyrimidine moiety itself is a key pharmacophore and that modifications can dramatically influence receptor affinity and selectivity. For instance, in the development of endothelin-A (ET-A) receptor antagonists, the introduction of a pyrimidinyl group into a lead compound significantly increased both affinity for the ET-A receptor and selectivity over the ET-B receptor. researchgate.net Subsequent optimization focused on the substituents of this pyrimidine ring, leading to compounds with extremely high affinity. researchgate.net

The nature of the substituents at various positions on the pyrimidine ring is critical. In designing inhibitors for the neuraminidase enzyme, a quantitative structure-activity relationship (QSAR) study highlighted the impact of groups at the 4- and 6-positions. nih.gov A comparison of analogs revealed that a 4,6-diethoxy substitution resulted in significantly higher potency than 4-ethoxy-6-methyl, 4-hydroxy-6-methyl, 4,6-dimethoxy, or 4,6-dichloro substitutions. nih.gov This demonstrates that even subtle changes, such as extending a methoxy to an ethoxy group, can have profound effects on bioactivity. In some cases, this extension can be detrimental; for certain Enhancer of Zeste Homolog 2 (EZH2) inhibitors, replacing a methoxy group with a larger ethoxy moiety led to a decrease in inhibitory properties. acs.org

For antiproliferative agents targeting cancer cell lines, lipophilicity and the presence of specific functional groups are key design considerations. Studies on N-alkylated C-6-isobutyl pyrimidine derivatives showed that active compounds all contained a di(benzyloxymethyl) unit and were more lipophilic than their inactive counterparts. mdpi.com Similarly, the introduction of chloroalkyl substituents, known alkylating agents, can enhance antiproliferative effects, likely by causing DNA damage that leads to cell cycle arrest and apoptosis. mdpi.com

The following tables present research findings on the bioactivity of various pyrimidine analogs, illustrating the impact of different design strategies.

Table 1: Bioactivity of Pyrimidine Analogs as Neuraminidase Inhibitors nih.gov

| Compound Name | R1 Substituent | IC50 (µM) | pIC50 |

|---|---|---|---|

| 4,6-diethoxy pyrimidine derivative | 4,6-diethoxy pyrimidine | 0.08 | 1.09691 |

| 4-Hydroxy-6-Methyl pyrimidine derivative | 4-Hydroxy-6-Methyl pyrimidine | 0.32 | 0.49485 |

| 4-Ethoxy-6-Methyl pyrimidine derivative | 4-Ethoxy-6-Methyl pyrimidine | 1.65 | -0.21748 |

| 4,6-dimethoxy pyrimidine derivative | 4,6-dimethoxy pyrimidine | 1.77 | -0.24797 |

| 4,6-dichloro pyrimidine derivative | 4,6-dichloro pyrimidine | 14.5 | -1.16137 |

Data illustrates the impact of substituents on the pyrimidine core against the neuraminidase enzyme.

Table 2: Antiproliferative Activity of Substituted Pyrimidine Derivatives mdpi.com

| Compound Number | Key Structural Feature | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5 | N-methoxymethylated 5-methylpyrimidin-2,4-dione with di(benzyloxy) isobutyl at C-6 | HeLa | 0.3 |

| 20 | Not specified | HeLa | 7.8 |

| 39 | Not specified | HeLa | 3.0 |

| 38 | Not specified | HeLa | 4.0 |

| 37 | Not specified | HeLa | 8.0 |

| 22 | High value of MDEN-23 descriptor | HeLa | 56.0 |

| 12 | High value of MDEN-23 descriptor | HeLa | 58.9 |

| 21 | High value of MDEN-23 descriptor | HeLa | 60.0 |

| 11 | High value of MDEN-23 descriptor | HeLa | 63.8 |

| 7 | High value of MDEN-23 descriptor | HeLa | 76.3 |

Activity of N-alkylated C-6-isobutyl substituted pyrimidine analogues against HeLa cervical cancer cell lines.

Agrochemical Relevance and Environmental Impact of Ethoxy Methylpyrimidine Derivatives

Herbicidal Properties and Mode of Action

Ethoxy-methylpyrimidine derivatives are key components in several classes of herbicides, primarily targeting essential enzyme systems in weeds.

A significant group of these herbicides are the aryloxyphenoxypropionates (APPs). These compounds are known to be potent inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in monocotyledonous plants. researchgate.netresearchgate.net The inhibition of this enzyme disrupts the formation of cell membranes, leading to the death of the weed. Research has focused on the synthesis of various APPs with pyrimidinyloxy moieties to enhance their herbicidal efficacy. researchgate.netresearchgate.net For instance, the synthesis of a series of 2- and 4-pyrimidinyloxyphenoxypropionate derivatives has been developed, demonstrating the versatility of the pyrimidine (B1678525) core in creating effective herbicides. researchgate.net

Another mode of action for pyrimidine-based herbicides is the disruption of pyrimidine biosynthesis itself. A novel class of herbicides, the aryl pyrrolidinone anilides, has been shown to inhibit dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. researchgate.net This inhibition leads to a deficiency in essential pyrimidine nucleotides, ultimately causing weed mortality.

Furthermore, some pyrimidine derivatives act as inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). mdpi.comclockss.orgnih.govsci-hub.se ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth. mdpi.comnih.govsci-hub.se Sulfonylurea herbicides, a major class of ALS inhibitors, often incorporate a pyrimidine or triazine ring. mdpi.comclockss.orgsci-hub.se The modification of these structures is an active area of research to develop herbicides with improved crop safety and faster degradation in the soil. mdpi.com

Table 1: Herbicidal Properties of Ethoxy-Methylpyrimidine Derivatives

| Herbicide Class | Mode of Action | Target Enzyme | Effect on Weeds |

|---|---|---|---|

| Aryloxyphenoxypropionates (APPs) | Inhibition of fatty acid synthesis | Acetyl-CoA carboxylase (ACCase) | Disruption of cell membrane formation |

| Aryl pyrrolidinone anilides | Disruption of pyrimidine biosynthesis | Dihydroorotate dehydrogenase (DHODH) | Deficiency in essential nucleotides |

| Sulfonylureas | Inhibition of branched-chain amino acid synthesis | Acetolactate synthase (ALS/AHAS) | Inhibition of protein synthesis and growth |

Insecticidal Activity and Target Organisms

The pyrimidine scaffold is also integral to the development of insecticides. Organophosphorus insecticides, a prominent class, often feature a pyrimidine ring. Diazinon, for example, is an organophosphate insecticide that contains a 2-isopropyl-6-methylpyrimidin-4-ol core, which is structurally related to 4-ethoxy-2-methylpyrimidine. lgcstandards.comnih.gov Diazinon and similar compounds act as acetylcholinesterase (AChE) inhibitors, disrupting the nervous system of insects. nih.gov

Research has explored the synthesis of various pyridine (B92270) and pyrimidine derivatives with insecticidal properties. researchgate.net These compounds have shown activity against a broad spectrum of pests, including sucking and chewing insects like aphids. epa.gov The development of new derivatives aims to create more target-specific and environmentally benign insecticides. For instance, studies on thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have demonstrated promising insecticidal activity against Aphis gossypii (cotton aphid). researchgate.net

The insecticide Pirimiphos-methyl is another example of an organophosphate containing a pyrimidine ring, specifically O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-dimethyl phosphorothioate. nih.govinchem.org It is used to control a wide range of insects and mites in various settings. nih.gov

Table 2: Insecticidal Properties of Ethoxy-Methylpyrimidine Derivatives

| Insecticide/Derivative Class | Target Organisms | Mode of Action |

|---|---|---|

| Organophosphates (e.g., Diazinon, Pirimiphos-methyl) | Wide range of insects and mites (e.g., flies, fleas, cockroaches, aphids) | Acetylcholinesterase (AChE) inhibition |

| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphids (e.g., Aphis gossypii) | Not specified |

Fungicidal Applications in Crop Protection

Pyrimidine derivatives are a cornerstone in the development of modern fungicides for crop protection. nih.gov Several commercial fungicides with a pyrimidine core have been successfully used to control a wide range of plant pathogenic fungi. nih.govtandfonline.comeagri.org These include diseases such as cucumber gray mold, rice blast, and various leaf spots. tandfonline.com

The synthesis of novel pyrimidine derivatives with enhanced fungicidal activity is an ongoing area of research. nih.govtandfonline.com For example, a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substituted-phenyl carbamates were synthesized and showed moderate to good activity against Sclerotinia sclerotiorum. tandfonline.com The mechanism of action for some of these fungicides involves the inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the fungal respiratory chain. tandfonline.com

Other research has focused on synthesizing novel pyrimidine derivatives and evaluating their in-vitro activity against a panel of fourteen phytopathogenic fungi, with some compounds showing greater potency than existing commercial fungicides. nih.gov The versatility of the pyrimidine structure allows for the creation of a wide array of compounds with significant fungicidal properties. nih.govtandfonline.com

Table 3: Fungicidal Applications of Ethoxy-Methylpyrimidine Derivatives

| Fungicide/Derivative Class | Target Fungi | Mode of Action (if known) |

|---|---|---|

| Carbamate-bearing pyrimidine carboxamides | Sclerotinia sclerotiorum | Inhibition of succinate dehydrogenase |

| Various novel pyrimidine derivatives | A broad spectrum of 14 phytopathogenic fungi | Varied |

Role in Plant Growth Regulation

Beyond pest and weed control, pyrimidine derivatives have also been identified as effective plant growth regulators. These compounds can influence various physiological processes in plants, including cell division, expansion, and differentiation, often mimicking the effects of natural plant hormones like auxins and cytokinins.

Studies have shown that the application of certain pyrimidine derivatives can positively affect the growth and development of both the shoot and root systems of crops like wheat. The regulatory activity is often dependent on the specific substituents on the pyrimidine ring. The development of new, effective, and environmentally friendly plant growth regulators based on pyrimidine structures is a promising area of research for enhancing crop productivity.

Environmental Considerations and Degradation Pathways

The widespread use of pyrimidine-based agrochemicals necessitates a thorough understanding of their environmental fate and potential impact. The persistence of these compounds in soil and their potential to leach into groundwater are key concerns. epa.gov

The degradation of pyrimidine derivatives in the environment can occur through various mechanisms, including microbial metabolism, hydrolysis, and photodegradation. researchgate.netnih.goveuropa.eu For instance, the insecticide Etrimfos is known to degrade in soil to form 6-ethoxy-2-ethylpyrimidin-4-ol and other hydroxylated derivatives. The half-life of such compounds in soil can vary, with some degrading within a few days to weeks.

The structure of the pyrimidine derivative significantly influences its degradation rate. For example, research on sulfonylurea herbicides has shown that modifications to the pyrimidine ring can accelerate their degradation in both acidic and alkaline soils, which is crucial for preventing damage to subsequent crops in rotation systems. mdpi.com The electrochemical oxidation of 4-methyl pyrimidine, a potential industrial effluent from pesticide production, has also been studied as a method for its degradation. researchgate.net The process can be influenced by factors such as current density and the presence of electrolytes. researchgate.net Further research into the degradation pathways and ecotoxicity of this compound and its derivatives is essential for ensuring their safe and sustainable use in agriculture. epa.govaksci.comnih.govrsc.org

Contributions to Materials Science and Advanced Functional Systems

Optical and Electronic Device Applications

The inherent properties of the substituted pyrimidine (B1678525) core have led to its exploration in several high-performance applications, from next-generation displays to sensitive chemical detectors.

Organic Light-Emitting Diode (OLED) Components

The pyrimidine framework is a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs). Due to its high electron-accepting capability and coordination ability, it has been integrated into phosphorescent and fluorescent emitters, bipolar host materials, and electron-transporting materials (ETMs). researchgate.net The compound 4-Ethoxy-2-methylpyrimidine is specifically identified as an OLED intermediate, indicating its role as a building block for more complex molecules used in these devices. ambeed.com

In OLEDs, efficient transport of electrons from the cathode to the emissive layer is critical for performance, and materials based on pyrimidine are well-suited for this task. researchgate.net For instance, complex derivatives incorporating a 2-methylpyrimidine (B1581581) core, such as 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PyMPM), have been successfully used as electron transport layers (ETLs). nih.gov The selection of such materials can minimize efficiency losses and enhance device stability. nih.gov The combination of donor (acridine) and acceptor (pyrimidine) moieties in a single molecule has also been shown to produce novel host materials for blue TADF emitters, achieving high quantum efficiencies. vu.lt

Table 1: Examples of Methyl-Pyrimidine Derivatives in OLEDs

| Compound Name | Abbreviation | Role in OLED | Key Finding |

|---|---|---|---|

| 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine | B3PyMPM | Electron Transport Layer (ETL) | Exhibits minimal spontaneous orientation polarization, reducing low-bias exciton (B1674681) quenching and enhancing efficiency. nih.gov |

| 10-(4-Methylpyrimidin-2-yl)-9,9-diphenyl-9,10-dihydroacridine | 1MPA | Host Material | Used as a host for a sky-blue TADF emitter, achieving a maximum external quantum efficiency (EQE) of 13.6%. vu.lt |

Fluorescent Chemical Sensors and Probes

Fluorescent chemical sensors operate by converting the recognition of a specific analyte into a measurable optical signal, such as a change in fluorescence intensity or color. nih.gov The design of these sensors often relies on creating molecules where the interaction with an analyte perturbs the photophysical properties of a fluorophore. nih.gov Pyrimidine derivatives are considered strong candidates for these applications, particularly when designed to have extended π-conjugation. researchgate.net

While direct applications of this compound as a standalone sensor are not extensively documented, its structure is relevant to the design of sensor materials. The combination of the electron-accepting pyrimidine ring with an electron-donating ethoxy group forms a "push-pull" system. Such systems can exhibit intramolecular charge transfer (ICT) upon excitation, a process that is often highly sensitive to the local environment, including solvent polarity and the presence of specific analytes. osf.ionih.gov Multifunctional derivatives of pyrimidine have been successfully used as luminescent sensors for oxygen. nih.gov

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances whose optical properties, such as refractive index or absorption coefficient, change with the intensity of incident light. ysu.am These materials are vital for technologies like optical switching, frequency conversion, and optical data processing. nih.gov A common strategy for creating NLO materials is to design "push-pull" molecules that have a large change in dipole moment between their ground and excited states. nsf.gov

The electron-withdrawing nature of the pyrimidine ring makes it an excellent acceptor unit in the construction of such push-pull systems for NLO applications. osf.ionsf.gov Research has shown that pyrimidine derivatives can be engineered for significant two-photon absorption (2PA), a key NLO property. researchgate.netrsc.org For example, small, water-soluble pyrimidine derivatives have demonstrated high 2PA cross-section values, making them suitable for applications like two-photon fluorescence microscopy. rsc.org The development of new organic crystals with pyrimidine frameworks continues to be an active area of research for NLO applications. researchgate.netresearchgate.net

Engineering of Photophysical Properties

The utility of this compound in materials science is fundamentally linked to its photophysical properties, which can be precisely engineered through molecular design.

Chromophore Design and Excitation States

A chromophore is the part of a molecule responsible for its color and fluorescence. The photoluminescent properties of pyrimidine-based chromophores can be tuned by altering the substituents on the pyrimidine ring. acs.org Studies on related pyrimidine-derived α-amino acids have shown that the nature of the substituents at the C2 and C4 positions strongly influences the emission properties. acs.org

Table 2: Influence of Substituents on Pyrimidine Photophysical Properties

| Substituent Position | Type of Group | General Effect on Photophysical Properties | Example from Related Systems |